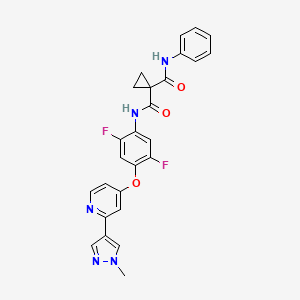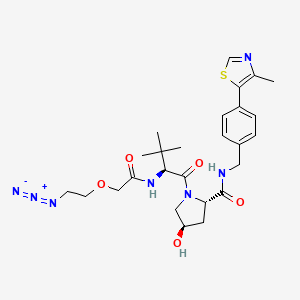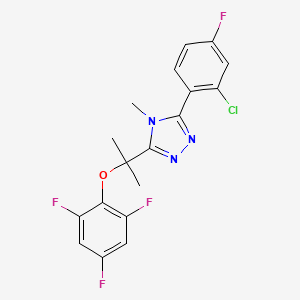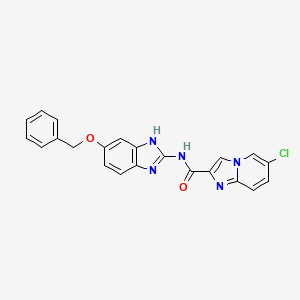
c-Kit-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
c-Kit-IN-1 is a potent inhibitor of the proto-oncogene protein c-Kit and the hepatocyte growth factor receptor c-Met. These proteins play crucial roles in cellular processes such as proliferation, survival, adhesion, and chemotaxis. Overexpression or mutations in c-Kit can lead to various cancers, particularly gastrointestinal stromal tumors . This compound has emerged as a promising therapeutic agent due to its ability to selectively inhibit these proteins.
Mechanism of Action
Target of Action
c-Kit-IN-1, also known as PDGFR inhibitor 1, primarily targets the c-Kit and PDGFR (Platelet-Derived Growth Factor Receptor) tyrosine kinases . These receptors play crucial roles in various biological functions, including cell differentiation, proliferation, and survival . They are particularly important in the hematopoietic system, where they regulate the maintenance and survival of hematopoietic stem cells .
Mode of Action
This compound acts by inhibiting the kinase activity of c-Kit and PDGFR . It binds to these receptors, blocking their interaction with their respective ligands, stem cell factor (SCF) for c-Kit, and PDGF for PDGFR . This inhibition prevents the activation of the receptors, thereby disrupting the downstream signaling pathways that they regulate .
Biochemical Pathways
The inhibition of c-Kit and PDGFR by this compound affects several biochemical pathways. For instance, it disrupts the MAP kinase pathway, which is crucial for cell proliferation and differentiation . It also affects the PI-3 kinase pathway, which is involved in cell survival and growth . Furthermore, the inhibition of c-Kit can lead to the activation of natural killer (NK) cells, promoting antitumor effects .
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion (ADME) can significantly impact the bioavailability of these compounds .
Result of Action
The inhibition of c-Kit and PDGFR by this compound can lead to various molecular and cellular effects. For example, it can suppress cell proliferation and induce cell death . It can also promote the activation of NK cells, leading to enhanced antitumor responses .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of the ligands SCF and PDGF can affect the binding of this compound to its targets . Additionally, factors such as pH and temperature can impact the stability of the compound.
Biochemical Analysis
Biochemical Properties
c-Kit-IN-1 interacts with several enzymes and proteins. The receptor tyrosine kinase, c-Kit, and its ligand, stem cell factor (SCF), function in a diverse range of biological functions . The role of c-Kit in the maintenance and survival of hematopoietic stem cells and of mast cells is well recognized . c-Kit also plays an important role in melanogenesis, erythropoiesis, and spermatogenesis . This compound, by inhibiting c-Kit, can potentially influence these processes.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In KIT-positive pancreatic cancer cell lines, proliferation and invasion were significantly enhanced by the addition of SCF . Scf did not enhance proliferation and invasion in the KIT-negative lines . This compound significantly reduced pathological injuries in asthmatic rats via modulating the expression of IL-4, INF-γ, ICAM-1 and VCAM-1 in lung tissues and TNF-α, IL-1β and NO levels in BALF .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits the receptor tyrosine kinase c-Kit, thereby affecting the downstream signaling pathways . This includes the PI3K/AKT and JAK/STAT pathways, which are known regulators of hepatic lipid metabolism .
Temporal Effects in Laboratory Settings
It is known that this compound can significantly reduce pathological injuries in asthmatic rats , suggesting that it may have long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a rat model of chronic asthma, this compound was found to significantly reduce pathological injuries and inflammation .
Metabolic Pathways
This compound is involved in several metabolic pathways. The receptor tyrosine kinase, c-Kit, and its ligand, stem cell factor (SCF), function in a diverse range of biological functions . These include the maintenance and survival of hematopoietic stem cells and of mast cells, melanogenesis, erythropoiesis, and spermatogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: c-Kit-IN-1 is synthesized through a multi-step process involving the formation of key intermediatesThe final product is obtained through purification and crystallization .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions: c-Kit-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
c-Kit-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of c-Kit and c-Met in various chemical reactions.
Biology: Employed in cell culture studies to investigate the role of c-Kit and c-Met in cellular processes such as proliferation and differentiation.
Medicine: Explored as a potential therapeutic agent for treating cancers, particularly gastrointestinal stromal tumors, by inhibiting the activity of c-Kit and c-Met.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting c-Kit and c-Met.
Comparison with Similar Compounds
Imatinib: A tyrosine kinase inhibitor that targets c-Kit, Bcr-Abl, and platelet-derived growth factor receptor.
Dasatinib: Another tyrosine kinase inhibitor that inhibits c-Kit, Bcr-Abl, and Src family kinases.
Uniqueness of c-Kit-IN-1: this compound is unique due to its high selectivity and potency in inhibiting both c-Kit and c-Met. Unlike other inhibitors, this compound has shown effectiveness in overcoming resistance mutations in c-Kit, making it a valuable compound for therapeutic applications .
Properties
IUPAC Name |
1-N'-[2,5-difluoro-4-[2-(1-methylpyrazol-4-yl)pyridin-4-yl]oxyphenyl]-1-N-phenylcyclopropane-1,1-dicarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F2N5O3/c1-33-15-16(14-30-33)21-11-18(7-10-29-21)36-23-13-19(27)22(12-20(23)28)32-25(35)26(8-9-26)24(34)31-17-5-3-2-4-6-17/h2-7,10-15H,8-9H2,1H3,(H,31,34)(H,32,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOXKWLDMLMYQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)OC3=C(C=C(C(=C3)F)NC(=O)C4(CC4)C(=O)NC5=CC=CC=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F2N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Thieno[2,3-d]pyridazine-7-carboxamide, 2-(3-fluorophenyl)-4-[(3S)-3-piperidinylamino]-, hydrochloride](/img/structure/B560603.png)

![10-but-3-ynyl-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-1,4-diol;hydrochloride](/img/structure/B560605.png)


